molecular formula C14H11ClN2O2 B15176371 p-(Phenylazo)benzyl chloroformate CAS No. 55592-99-9

p-(Phenylazo)benzyl chloroformate

Cat. No.: B15176371
CAS No.: 55592-99-9
M. Wt: 274.70 g/mol
InChI Key: SBPAKMOTHPSGDZ-UHFFFAOYSA-N
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Description

p-(Phenylazo)benzyl chloroformate: is an organic compound with the molecular formula C14H11ClN2O2 . It is a derivative of benzyl chloroformate, where the benzyl group is substituted with a phenylazo group. This compound is known for its applications in organic synthesis, particularly in the protection of amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-(Phenylazo)benzyl chloroformate typically involves the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction can be represented as follows:

PhCH2OH+COCl2PhCH2OC(O)Cl+HCl\text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} PhCH2​OH+COCl2​→PhCH2​OC(O)Cl+HCl

Phosgene is used in excess to minimize the production of the carbonate byproduct. The reaction is carried out under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of phosgene gas requires stringent safety measures due to its toxicity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: p-(Phenylazo)benzyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form benzyl alcohol and carbon dioxide.

    Reduction: It can be reduced to the corresponding amine derivative.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form carbamates.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: p-(Phenylazo)benzyl chloroformate is widely used in organic synthesis for the protection of amine groups. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of functional groups .

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein structure and function. It is also used in the synthesis of pharmaceuticals, where protecting groups are essential for the selective modification of complex molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its ability to protect amine groups makes it valuable in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of p-(Phenylazo)benzyl chloroformate involves the formation of a covalent bond with the amine group of the target molecule. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it from unwanted reactions. The phenylazo group enhances the stability of the compound, making it an effective protecting agent .

Comparison with Similar Compounds

Uniqueness: p-(Phenylazo)benzyl chloroformate is unique due to the presence of the phenylazo group, which imparts additional stability and reactivity to the compound. This makes it particularly useful in applications where enhanced stability is required .

Properties

IUPAC Name

(4-phenyldiazenylphenyl)methyl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-14(18)19-10-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPAKMOTHPSGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200346
Record name Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55592-99-9
Record name Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55592-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Phenylazo)benzyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055592999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(phenylazo)benzyl chloroformate
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